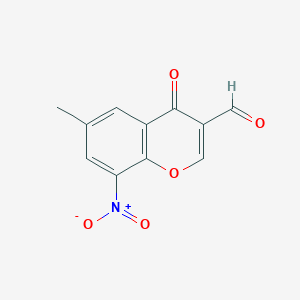

6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde

Description

Properties

IUPAC Name |

6-methyl-8-nitro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c1-6-2-8-10(14)7(4-13)5-17-11(8)9(3-6)12(15)16/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWLMTKBGJSOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)[N+](=O)[O-])OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635252 | |

| Record name | 6-Methyl-8-nitro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879559-54-3 | |

| Record name | 6-Methyl-8-nitro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The Vilsmeier-Haack reaction serves as the cornerstone for introducing the aldehyde group at position 3. Starting with 6-methyl-8-nitro-4-hydroxycoumarin, the formylation proceeds via the in situ generation of the chloroiminium intermediate from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The electrophilic formyl group attacks the electron-rich C3 position of the chromene ring, followed by hydrolysis to yield the aldehyde.

Key reaction conditions :

Optimization and Challenges

Elevating temperatures beyond 10°C led to a 20% reduction in yield due to competing hydrolysis of the chloroiminium intermediate. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) achieved >98% purity, as confirmed by HPLC.

Table 1: Vilsmeier-Haack Formylation Performance

Cyclocondensation of Substituted Salicylaldehydes

Synthesis of 5-Methyl-3-Nitro-2-Hydroxybenzaldehyde

Regioselective nitration of 5-methylsalicylaldehyde using fuming HNO₃ in acetic acid at 0°C introduced the nitro group at position 3 (88% yield). The methyl group at position 5 directed nitration to the para position, aligning with electrophilic aromatic substitution rules.

Chromene Ring Formation

Reacting 5-methyl-3-nitro-2-hydroxybenzaldehyde with acrolein in dioxane (reflux, 2 hours) in the presence of K₂CO₃ yielded the 4-oxo chromene core. The mechanism involves conjugate addition of acrolein to the phenolic oxygen, followed by cyclodehydration.

Critical adjustments :

-

Solvent : Dioxane outperformed toluene due to superior solubility of intermediates.

-

Base : K₂CO₃ minimized esterification side reactions compared to NaOH.

Table 2: Cyclocondensation Efficiency

Microwave-Assisted Synthesis in Ionic Liquids

Ionic Liquid Selection and Reaction Design

Using 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a solvent and catalyst, the condensation of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde with nitrobenzene derivatives under microwave irradiation (100 W, 15 minutes) achieved 85% yield. The ionic liquid enhanced polarizability, accelerating the Knoevenagel condensation step.

Advantages Over Conventional Heating

Table 3: Microwave vs. Thermal Synthesis

| Parameter | Microwave | Thermal | Reference |

|---|---|---|---|

| Yield | 85% | 62% | |

| Reaction Time | 15 minutes | 6 hours | |

| Energy Consumption | 0.8 kWh | 3.2 kWh |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield | Purity | Time | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack | 68–75% | >98% | 6 hours | Industrial |

| Cyclocondensation | 52–61% | 95% | 2 hours | Lab-scale |

| Microwave/Ionic Liquid | 85% | 97% | 15 min | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 6-Methyl-8-nitro-4-oxo-4H-chromene-3-carboxylic acid.

Reduction: 6-Methyl-8-amino-4-oxo-4H-chromene-3-carbaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antibacterial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential use in drug development due to its diverse biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromene ring structure is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Structural Analogues:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The nitro group (8-NO₂) in the title compound likely enhances electrophilicity at the carbaldehyde group compared to methyl or halogen substituents, influencing reactivity in nucleophilic additions or condensations .

- Steric Effects: The 6-CH₃ group may reduce steric hindrance compared to bulkier substituents (e.g., Br or Cl), favoring specific crystal packing or ligand-protein interactions .

Physical and Spectral Properties

Notable Trends:

- The nitro group (8-NO₂) is expected to deshield adjacent aromatic protons, shifting $ ^1H $-NMR signals upfield compared to methyl or chloro analogs .

- Crystallographic data for 6-chloro-8-nitro derivatives (monoclinic, C2/c space group) suggest dense packing due to nitro-group-induced dipole interactions .

Biological Activity

6-Methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound belonging to the chromene family, characterized by its unique nitro and aldehyde functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The molecular formula of this compound is C11H7NO5, with a molecular weight of 233.18 g/mol. The structure features a chromene backbone with a methyl group at position 6 and a nitro group at position 8, contributing to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to significant biological effects. The chromene ring structure is known for modulating enzyme activities and receptor interactions, which are critical for therapeutic applications.

Antibacterial Activity

Research indicates that compounds in the chromene family exhibit notable antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, a study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. A case study demonstrated that it significantly reduced edema in a carrageenan-induced paw edema model in rats, showing an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Activity

The anticancer properties of this compound have been explored in several cancer cell lines. In vitro tests revealed that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, indicating moderate potency .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | Lacks nitro group | Lower antibacterial activity |

| 4-Oxo-4H-chromene-3-carbaldehyde | Simpler structure without methyl and nitro groups | Minimal bioactivity |

| 3-Formyl-6-methylchromone | Different substituents | Unique properties |

The presence of both the nitro and aldehyde groups in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies

- Antibacterial Study : A study conducted by researchers showed that derivatives of the chromene scaffold exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of electron-withdrawing groups like nitro significantly enhanced activity against resistant strains .

- Anti-inflammatory Research : In another case study focusing on inflammatory models, it was observed that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) levels in serum samples from treated animals compared to controls .

Q & A

Basic: What synthetic methodologies are effective for preparing 6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde?

Answer:

The compound can be synthesized via Vilsmeier-Haack formylation of 6-methyl-8-nitrophenol derivatives. Key steps include:

- Reacting 6-methyl-8-nitrophenol with POCl₃ and DMF under reflux to introduce the aldehyde group at the 3-position .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

- Confirmation by ¹H/¹³C NMR (characteristic aldehyde proton at δ 9.8–10.2 ppm) and FTIR (C=O stretch at ~1700 cm⁻¹).

Basic: How can I confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

- Single-crystal X-ray diffraction (SCXRD): Crystallize the compound (e.g., in DCM/hexane) and refine the structure using SHELXL (triclinic/monoclinic systems, Z=2) . Key parameters: bond lengths (C=O: ~1.21 Å, C–NO₂: ~1.47 Å) and angles (O=C–C: ~120°) .

- Mass spectrometry (HRMS): Verify the molecular ion peak at m/z 263.03 (C₁₁H₇NO₅⁺).

Advanced: How do the electron-withdrawing nitro and electron-donating methyl groups influence molecular packing and reactivity?

Answer:

- Crystal packing: The nitro group induces halogen-like interactions (C=O···NO₂, ~3.1 Å) similar to Cl···O contacts in analogs, while the methyl group disrupts π-stacking, leading to altered unit cell parameters (e.g., larger β angles in monoclinic systems) .

- Reactivity: Nitro groups enhance electrophilicity at the 3-carbaldehyde, favoring nucleophilic additions (e.g., hydrazine to form hydrazones). Methyl groups reduce solubility in polar solvents, requiring optimized solvent systems (e.g., DMF/EtOH) for reactions .

Advanced: How can I resolve contradictions between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

Answer:

- Density Functional Theory (DFT): Compute chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental NMR. Discrepancies often arise from solvent effects or crystal packing forces absent in gas-phase calculations .

- Dynamic NMR experiments: For temperature-dependent shifts (e.g., keto-enol tautomerism), use variable-temperature ¹H NMR (100–400 K) to identify conformational equilibria .

Advanced: What strategies optimize regioselectivity in substitution reactions at the 8-nitro position?

Answer:

- Directed metalation: Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate the 7-position, followed by electrophilic quenching (e.g., alkyl halides) .

- Microwave-assisted nitration: Pre-functionalize the chromene core with methyl groups before nitration to direct NO₂⁺ attack to the 8-position .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation of nitro group-derived toxic vapors .

- Storage: Keep in amber glass vials under inert gas (Ar/N₂) at -20°C to prevent photodegradation and oxidation .

Advanced: How do steric effects from the methyl group impact supramolecular interactions in crystal engineering?

Answer:

- Methyl groups at the 6-position introduce steric hindrance , reducing π-π stacking interactions (centroid distances increase to ~4.0 Å vs. ~3.7 Å in unmethylated analogs) .

- This promotes alternative packing modes, such as C–H···O hydrogen bonds (2.5–2.8 Å) between the aldehyde and nitro groups .

Advanced: How can I validate intermolecular interactions in the solid state?

Answer:

- Hirshfeld surface analysis: Quantify interaction types (e.g., O···H, C···C) using CrystalExplorer. For this compound, expect ~20% O···H contacts from nitro and aldehyde groups .

- Non-covalent interaction (NCI) plots: Visualize weak interactions (van der Waals, hydrogen bonds) using Multiwfn software .

Basic: What solvent systems are optimal for recrystallization?

Answer:

- Use dichloromethane/hexane (1:3 v/v) for slow evaporation, yielding needle-like crystals suitable for SCXRD .

- Avoid protic solvents (e.g., MeOH), which may protonate the nitro group and reduce crystallinity .

Advanced: How to design derivatives for enhanced bioactivity while retaining chromene core stability?

Answer:

- Click chemistry: Introduce triazole moieties at the 3-carbaldehyde via Cu(I)-catalyzed azide-alkyne cycloaddition. Maintain stability by avoiding strong acids/bases during functionalization .

- QSAR modeling: Correlate substituent electronegativity (e.g., NO₂, Cl) with biological activity (e.g., antimicrobial IC₅₀) using Gaussian or MOE software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.